Divergent Monobromide Formation: trans-2-Bromocyclohexanol vs. cis-2-Bromocyclohexanol with PBr3
In the reaction with phosphorus tribromide, trans-2-bromocyclohexanol (CAS 2425-33-4) yields substantial amounts of monobromide (bromocyclohexane) in addition to the expected dibromide product. Specifically, after 48 hours, the reaction produces 35.5 mol% bromocyclohexane and 39.0 mol% trans-1,2-dibromocyclohexane [1]. In contrast, cis-2-bromocyclohexanol (CAS 16536-57-5) produces no detectable monobromide under identical conditions [1].
| Evidence Dimension | Monobromide yield (mol%) in reaction with PBr3 |
|---|---|
| Target Compound Data | 35.5 mol% bromocyclohexane at 48 hours |
| Comparator Or Baseline | cis-2-Bromocyclohexanol: 0 mol% bromocyclohexane |
| Quantified Difference | Absolute difference of 35.5 mol% (complete selectivity for trans isomer) |
| Conditions | Reaction with PBr3 in 3:2 molar ratio, sealed vessel, room temperature, 48 hours |
Why This Matters
This striking difference in product distribution dictates that trans-2-bromocyclohexanol cannot be replaced by its cis isomer in synthetic routes requiring monobromide intermediates or where dibromide contamination is problematic.
- [1] Bellucci G, Marsili A, Barili PL, Berti G, Marioni F. The formation of monobromides in the reaction between bromohydrins and phosphorus tribromide. J Chem Soc D: Chem Commun. 1969;18:1017-1018. View Source
